molecular formula C10H9NO3 B1337559 3,5-Dimethylisatoic anhydride CAS No. 56934-87-3

3,5-Dimethylisatoic anhydride

Cat. No. B1337559
Key on ui cas rn: 56934-87-3
M. Wt: 191.18 g/mol
InChI Key: ADHBZSJTJJYPLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04137325

Procedure details

Liquid phosgene (55 g.) is added to a stirred solution of 30.1 g. (0.182 mol.) of 2-amino-3,5-dimethylbenzoic acid in 300 ml. of dioxane. The temperature is raised to 40°-45° C. and held for 2 hr. The mixture is stirred overnight at room temperature and filtered. The filter cake is washed with diethyl ether, giving 33 g. (95%) of 6,8-dimethyl-2H-3, 1-benzoxazine-2,4(1H)-dione; m.p.>300° C. The isatoic anhydride is then added to 435 ml. of 1 M. NH4OH. The mixture is stirred overnight at room temperature, brought to reflux for 2 hr. cooled, filtered, and crystallized (EtOH), giving 13.4 g. (47%) of product, m.p. 162°-167° C.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
0.182 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C(Cl)(Cl)=O.[NH2:5][C:6]1[C:14]([CH3:15])=[CH:13][C:12]([CH3:16])=[CH:11][C:7]=1[C:8](O)=[O:9].CC1C=C(C)C2[NH:26]C(=O)OC(=O)C=2C=1.C12C(=CC=CC=1)NC(=O)OC2=O.[NH4+].[OH-]>O1CCOCC1>[NH2:5][C:6]1[C:14]([CH3:15])=[CH:13][C:12]([CH3:16])=[CH:11][C:7]=1[C:8]([NH2:26])=[O:9] |f:4.5|

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Two
Name
Quantity
0.182 mol
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C=C1C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C2=C(C(OC(N2)=O)=O)C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=2C(=O)OC(NC1=CC=CC2)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]
Step Six
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature is raised to 40°-45° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake is washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
giving 33 g
STIRRING
Type
STIRRING
Details
The mixture is stirred overnight at room temperature
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hr
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
crystallized (EtOH)
CUSTOM
Type
CUSTOM
Details
giving 13.4 g

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
NC1=C(C(=O)N)C=C(C=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.